molecular formula C15H20N2O6S B2753996 2-Morpholin-4-yl-5-(morpholin-4-ylsulfonyl)benzoic acid CAS No. 796106-55-3

2-Morpholin-4-yl-5-(morpholin-4-ylsulfonyl)benzoic acid

Cat. No. B2753996
CAS RN: 796106-55-3
M. Wt: 356.39
InChI Key: PDGGGTAUHVTAJJ-UHFFFAOYSA-N
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Description

2-Morpholin-4-yl-5-(morpholin-4-ylsulfonyl)benzoic acid is a chemical compound with the CAS Number: 796106-55-3 . It has a molecular weight of 356.4 and is a powder at room temperature . This compound has potential applications in fields like pharmaceuticals, organic synthesis, and material science.


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H20N2O6S/c18-15(19)13-11-12(24(20,21)17-5-9-23-10-6-17)1-2-14(13)16-3-7-22-8-4-16/h1-2,11H,3-10H2,(H,18,19) . This indicates that the compound contains 15 carbon atoms, 20 hydrogen atoms, 2 nitrogen atoms, 6 oxygen atoms, and 1 sulfur atom .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density were not available in the sources I found.

Scientific Research Applications

Cyclic Heterotetrameric and Low-dimensional Hydrogen-bonded Polymeric Structures

Morpholinium cations, related to the morpholine structure of interest, have been utilized in the formation of inorganic and organic salts, particularly in metal complex stabilization. Research has explored the influence of substituent groups on the aromatic rings of benzoic acids on secondary structure generation. These studies have led to the discovery of various hydrogen-bonded crystal structures, demonstrating the potential of morpholinium salts in creating diverse molecular architectures with applications in materials science and crystal engineering (Smith & Lynch, 2016).

Synthesis of Biodegradable Polyesteramides

Morpholine-2,5-dione derivatives have been synthesized for the creation of polyesteramides with pendant functional groups, revealing their potential in the development of new materials with specific biological, chemical, or physical properties. These compounds have applications in biomedical engineering, such as in the design of biodegradable polymers for medical implants or drug delivery systems (Veld, Dijkstra, & Feijen, 1992).

Electrochemical Synthesis

The electrochemical oxidation of morpholine-related structures in the presence of arenesulfinic acids has been investigated for the synthesis of biologically significant compounds. This green, one-pot procedure showcases the role of morpholine derivatives in facilitating electrochemical reactions, which can be applied in the synthesis of pharmaceuticals and agrochemicals (Nematollahi & Esmaili, 2010).

Antimicrobial Agents

Research on morpholine derivatives has also led to the development of novel compounds with potential antibacterial activity. These studies contribute to the ongoing search for new antimicrobial agents to combat resistant bacterial strains, underscoring the significance of morpholine structures in medicinal chemistry and pharmacology (Aziz‐ur‐Rehman et al., 2015).

Corrosion Inhibition

Morpholine-based compounds have been investigated for their corrosion inhibition properties, providing insights into their potential application in protecting metals from corrosion. This research is crucial for industries such as oil and gas, where corrosion can lead to significant economic losses and safety hazards (Rbaa et al., 2020).

Safety And Hazards

This compound is associated with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-morpholin-4-yl-5-morpholin-4-ylsulfonylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O6S/c18-15(19)13-11-12(24(20,21)17-5-9-23-10-6-17)1-2-14(13)16-3-7-22-8-4-16/h1-2,11H,3-10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDGGGTAUHVTAJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)S(=O)(=O)N3CCOCC3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Morpholin-4-yl-5-(morpholin-4-ylsulfonyl)benzoic acid

CAS RN

796106-55-3
Record name 2-(morpholin-4-yl)-5-(morpholine-4-sulfonyl)benzoic acid
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